Yuankanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity and Structural Information

Yuankanin is a flavonoid glycoside isolated from Millettia speciosa Champ. The table below summarizes its key chemical characteristics based on analytical data.

| Property | Description |

|---|---|

| IUPAC Name (Tentative) | Not fully specified in available literature. |

| Molecular Formula | C({22})H({22})O(_{10}) [1] |

| CAS Registry Number | Information not available in search results. |

| Structure Class | Flavone glycoside (O-glycoside) [1] |

| Glycone | Aglycone flavonoid (likely a methoxyflavone) [1] |

| Glycosidic Linkage | O-linked hexose (Glucose) [1] |

| Major Mass Spectra Fragments | Precursor ion [M-H]⁻ at m/z 445.1131; fragment ion at m/z 283 [M-H-162]⁻ (loss of hexose moiety) [1] |

| Analytical Methods for Identification | UHPLC-Q-Exactive Orbitrap-MS, comparison with published MS data and literature [1] |

Natural Occurrence and Plant Sources

This compound has been specifically identified in the roots of Millettia speciosa [1]. This compound contributes to the complex chemical profile of the plant, which is rich in various flavonoids, phenolic acids, alkaloids, and polysaccharides [2] [1].

Extraction, Isolation, and Analysis Protocols

The following workflow outlines a standard protocol for extracting and identifying compounds like this compound from Millettia speciosa.

Detailed Experimental Methodologies

- Plant Material Preparation: Roots are cleaned, air-dried, and ground into a fine powder using a mill, often sieved through a 40-mesh sieve [3] [1].

- Extraction:

- Maceration: Powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) for a defined period, typically 1-3 days, at room temperature [4].

- Ultrasound-Assisted Extraction (UAE): A more efficient method where powder is mixed with solvent (e.g., 64% ethanol) and subjected to ultrasonication. Optimal conditions reported are: ultrasonic temperature of 60°C, solid-liquid ratio of 1:20 g/mL, ultrasonic time of 29 min, and ultrasonic power of 400 W [5] [3].

- Post-Extraction Processing: The extract is filtered (e.g., through Whatman filter paper) and the filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract [4].

- Isolation and Purification: The crude extract is fractionated using chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20, followed by preparative HPLC to isolate pure compounds [6].

- Structural Elucidation:

- Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap-MS): This is a key technique for identification. It provides the accurate mass of the molecule and its fragments, allowing for tentative identification by comparing the data with existing literature [1].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural characterization, isolated compounds are analyzed using 1D and 2D NMR ( [2]H, C, COSY, HSQC, HMBC) [6].

Quantitative Data and Bioactivity

While extensive quantitative data on this compound alone is limited, research on Millettia speciosa extracts rich in flavonoids shows promising bioactivities.

| Activity | Model/Assay | Key Finding | Proposed Mechanism / Notes |

|---|---|---|---|

| Antioxidant | DPPH, ABTS radical scavenging assays [1] | Contributes to overall antioxidant activity of root extract. | Correlation analysis identified specific markers; this compound's contribution is part of a synergistic effect [1]. |

| Antidiabetic | α-Glucosidase inhibition assay [6] | Flavonoids from M. speciosa show significant inhibition. | Isolated compounds showed IC₅₀ values ranging from 1.1 to 2.2 µg/mL, indicating strong potential [6]. |

| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells [6] | Flavonoids and phenolics suppress NO production. | IC₅₀ values for active compounds ranged from 43.9 to 449.5 µg/mL [6]. |

| Regulation of Glycolipid Metabolism | In vivo studies in obese/diabetic mice [7] [3] | Extract reduces body weight gain, blood glucose, and inflammatory markers. | Linked to inhibition of hypothalamic NF-κB signaling and modulation of the IRS2/PI3K/Akt/GLUT4 pathway [7] [3]. |

Pharmacological Potential and Mechanism

The potential pharmacological effects of this compound and other flavonoids from M. speciosa are linked to several key mechanisms, particularly for metabolic syndrome.

References

- 1. Phytochemistry and Antioxidant Activities of the Rhizome ... [mdpi.com]

- 2. Millettia speciosa and By-Products: A Comprehensive Review ... [pmc.ncbi.nlm.nih.gov]

- 3. Study on the extraction and stability of total flavonoids from Millettia ... [journals.plos.org]

- 4. Comparison of Phytochemical Constituents and ... [pmc.ncbi.nlm.nih.gov]

- 5. Study on the extraction and stability of total flavonoids from Millettia ... [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric... [academia.edu]

- 7. Analysis of the Aerial Parts of Millettia speciosa Champ. and ... [pmc.ncbi.nlm.nih.gov]

Yuankanin isolation and purification

Natural Sources of Yuankanin

This compound is a flavonoid compound found in several plants, primarily within the Thymelaeaceae family. The table below summarizes the plant species known to contain this compound.

| Plant Source | Family | Specific Plant Part (where specified) |

|---|---|---|

| Daphne genkwa [1] [2] | Thymelaeaceae | Herbs [1] [2] |

| Daphne feddei [3] [4] | Thymelaeaceae | Information Missing |

| Daphne gnidium [3] [4] | Thymelaeaceae | Information Missing |

| Gnidia involucrata [3] [5] | Thymelaeaceae | Aerial parts [3] [5] |

| Struthiola argentea [4] [1] [2] | Thymelaeaceae | Information Missing |

| Wikstroemia genkwa [6] | Thymelaeaceae | Information Missing |

Chemical and Physical Properties

For identification and handling in the laboratory, here are the key physicochemical characteristics of this compound.

| Property | Description |

|---|---|

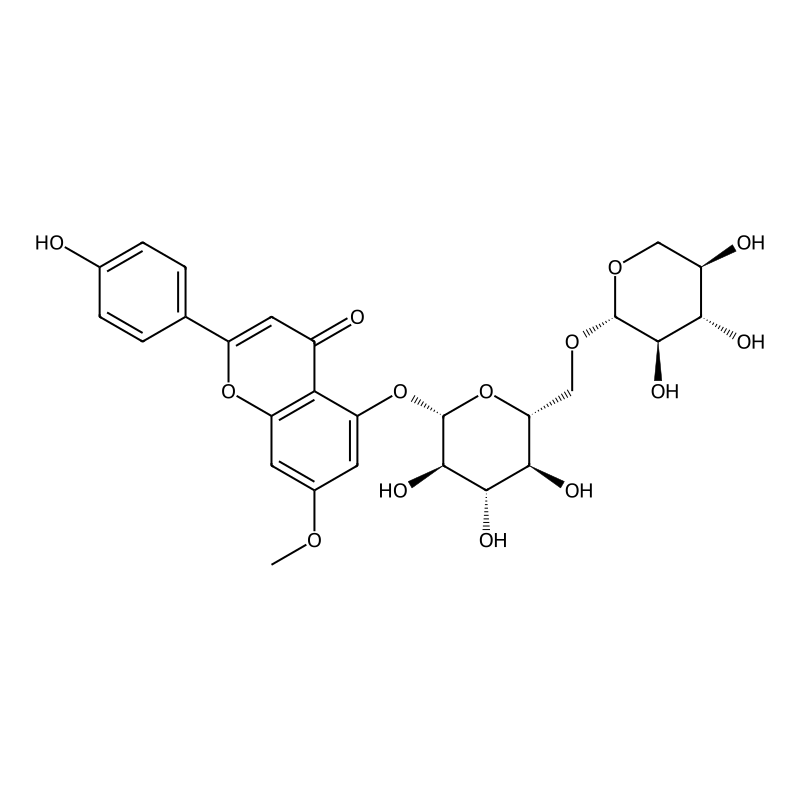

| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [3] |

| Molecular Formula | C₂₇H₃₀O₁₄ [3] [5] [4] |

| Molecular Weight | 578.52 g/mol [3] [5] [4] |

| CAS Number | 77099-20-8 [3] [5] [4] |

| Purity | ≥98% (as available from commercial suppliers for research) [3] [4] |

| Physical Form | White to off-white solid powder [3] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [1] [2] |

Quantitative Analysis in Plants

If you are working with plant material, knowing the approximate concentration can help guide your extraction scale. The following data was obtained from a study on Korean Wikstroemia genkwa.

| Flavonoid Compound | Average Concentration (μg/mL) in *Wikstroemia genkwa* |

|---|---|

| Luteolin 7-O-glucoside (L7OG) | 766.94 ± 191.72 [6] |

| This compound | 562.64 ± 76.90 [6] |

| Hydroxygenkwanin | 343.48 ± 108.23 [6] |

| Genkwanin | 28.48 ± 8.27 [6] |

> Note: These values are based on three independent replicates and represent concentrations in the extract solution, not in the raw plant material [6].

A Generalized Workflow for Isolation

Although a detailed protocol for this compound is not available, the general process for isolating such compounds from plant material typically involves extraction with organic solvents followed by chromatographic purification. The diagram below outlines this common workflow.

The workflow for isolating natural products like this compound typically involves extraction and multiple purification steps [6] [4] [1].

Research Context and Further Directions

- Chemotaxonomic Importance: this compound serves as a diagnostic marker to distinguish between closely related species. For instance, its exclusive presence in Wikstroemia genkwa helps differentiate it from Wikstroemia ganpi, which lacks this compound [6].

- Reported Bioactivity: this compound has demonstrated anthelmintic activity (activity against parasitic worms) in bioassay-guided studies [4] [1] [2]. It is also listed as a component of the traditional Chinese medicine "Zushima Tablet," used for treating rheumatoid arthritis [7].

- Starting Point for Protocols: The mention of "bioassay-guided isolation" in several sources [4] [1] [2] is a crucial clue. This is a standard methodology in natural product chemistry where each fraction obtained during purification is tested for a desired biological activity, guiding researchers toward the active compound.

To move forward with practical laboratory work, I suggest you:

- Consult Specialized Databases: Search for the full text of the 2008 Phytochemistry paper cited in the biological activity descriptions [4] [1] [2], as it may contain more detailed experimental procedures from the isolation of this compound from Struthiola argentea.

- Adapt General Methods: Use well-established general protocols for the extraction and purification of flavonoids, applying them to the plant sources listed above.

References

- 1. | CAS:77099-20-8 | Flavonoids | Manufacturer BioCrick this compound [biocrick.com]

- 2. | CAS:77099-20-8 | Manufacturer ChemFaces this compound [chemfaces.com]

- 3. | bioactive compound | CAS# 77099-20-8 | InvivoChem this compound [invivochem.com]

- 4. | Antioxidant | TargetMol this compound [targetmol.com]

- 5. | CAS 77099-20-8 | AbMole BioScience | this compound Price this compound [abmole.com]

- 6. Chemotaxonomic Insights into Korean Daphne spp. and ... [mdpi.com]

- 7. Integrated Serum and Fecal Metabolomics Study of ... [frontiersin.org]

Chemical Profile & Traditional Medicine Context

Yuankanin is a flavone identified in specific plants of the Thymelaeaceae family, particularly in the genus Wikstroemia. The table below summarizes its core chemical and taxonomic context.

| Property | Description |

|---|---|

| Chemical Class | Flavonoid; specifically, a 5-diglycoside derivative of genkwanin [1]. |

| Chemotaxonomic Role | Serves as a diagnostic marker to distinguish Wikstroemia genkwa from other closely related species like W. ganpi [1]. |

| Primary Source | Aerial parts (leaves) of Wikstroemia genkwa (also referred to as Daphne genkwa) [1]. |

| Quantitative Data | In W. genkwa, concentrations can reach 562.64 ± 76.90 μg/mL (in leaf extract), making it one of the predominant flavonoids in the plant [1]. |

This compound's primary documented role is in chemotaxonomy, where its presence or absence helps clarify the classification of botanically ambiguous plants in traditional medicine [1]. Its close structural relationship to genkwanin is significant, as genkwanin and its glycosides have demonstrated anti-diabetic properties in preclinical research [2].

Biological Activity & Potential Mechanism

Recent studies suggest that this compound, as a genkwanin glycoside, may contribute to improved glucose homeostasis. The proposed mechanism, based on research on a plant extract containing genkwanin glycosides, is illustrated below.

Proposed signaling pathway for genkwanin glycosides (like this compound) stimulating glucose uptake in adipocytes, based on in vitro and in vivo models [2].

Experimental Research & Data

The most detailed experimental data comes from studies on a related traditional medicine and its active components.

Quantitative Analysis Protocol

The methodology for identifying and quantifying this compound in plant samples is well-established, as summarized below.

| Step | Description |

|---|---|

| 1. Sample Preparation | Plant material is refluxed with water, filtered, concentrated, and diluted with methanol before membrane filtration [3] [1]. |

| 2. Chromatography | UPLC-UV with an ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm). Mobile phase: 0.1% formic acid in water vs. 0.1% formic acid in acetonitrile, with gradient elution [3] [1]. |

| 3. Quantification | Detection via UV or mass spectrometry. The method shows excellent linearity (R² > 0.999), precision (RSD < 1.1%), and high accuracy (95.9%-104.3%) [1]. |

In Vivo & In Vitro Efficacy Data

Research on Phaleria nisidai leaf extract (PNe), in which genkwanin glycosides are the major active compounds, provides evidence for the proposed mechanism:

- In Vivo Effect: Dietary supplementation with PNe in diet-induced obese mice improved insulin sensitivity and enhanced glucose uptake into adipose tissues, without affecting body weight [2].

- In Vitro Mechanism: In murine and human adipocytes, PNe treatment triggered glucose uptake by upregulating the insulin-independent glucose transporter GLUT1, through a signaling pathway involving PKC and ERK1/2 [2]. Furthermore, the aglycone genkwanin was found to improve insulin resistance to a comparable extent as metformin in a mouse model [2].

Research Gaps and Future Directions

While the existing data is promising, several key areas require further investigation to define this compound's therapeutic potential:

- Isolated Compound Studies: Most functional data is from complex plant extracts. The specific efficacy and potency of purified this compound itself remain to be confirmed [2] [1].

- Direct Target Identification: The initial target(s) of this compound and other genkwanin glycosides in the signaling cascade are not yet known. A genome-wide pan-GPCR screening platform has been proposed as a strategy to identify targets for complex traditional medicine compounds [4].

- ADME and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and safety profile of this compound are lacking and are essential for drug development [2].

References

- 1. Chemotaxonomic Insights into Korean Daphne spp. and ... [mdpi.com]

- 2. Genkwanin glycosides are major active compounds in ... [nature.com]

- 3. Tentative Identification of Chemical Constituents in Liuwei ... [pmc.ncbi.nlm.nih.gov]

- 4. Emerging paradigms for target discovery of traditional medicines [pmc.ncbi.nlm.nih.gov]

Yuankanin Phytochemical Profile

The table below summarizes the core physicochemical and structural data for Yuankanin.

| Property | Description |

|---|---|

| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] |

| Molecular Formula | C₂₇H₃₀O₁₄ [1] [2] |

| Molecular Weight | 578.5 g/mol [1] [2] |

| CAS Registry Number | 77099-20-8 [1] [2] |

| Chemical Classification | Flavonol glycoside; specifically, a genkwanin-5-bioside [1] [2] |

| Sugar Moieties | Composed of xylose and glucose units [2] |

| Appearance | White to off-white solid powder [2] |

| Solubility | Soluble in DMSO [1] [2] |

| Storage Conditions | Dry, dark and at 0 - 4°C for short term or -20°C for long term [1] |

| Canonical SMILES | COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O [1] |

Biological Sources and Chemotaxonomic Role

This compound has been identified in several plant species within the Thymelaeaceae family, and its presence serves as an important chemotaxonomic marker [1] [2].

- Plant Sources: It has been reported in Gnidia involucrata, Daphne feddei, Daphne gnidium, and Wikstroemia indica [1] [3] [2].

- Chemotaxonomic Significance: Research on Korean Daphne and Wikstroemia species shows that this compound, along with other flavonoids like luteolin 7-O-glucoside and genkwanin, can help clarify taxonomic boundaries. Its exclusive presence in Wikstroemia genkwa distinguishes it from the closely related W. ganpi [4]. This makes flavonoid fingerprinting a valuable tool for classifying morphologically ambiguous species [4].

Biosynthetic Pathway

The biosynthesis of this compound in Daphne species involves a multi-step enzymatic process originating from the phenylpropanoid pathway [1].

The pathway begins with the amino acid phenylalanine. Key steps include the formation of the central flavanone structure, its conversion to the flavone genkwanin, and final glycosylation to produce this compound [1].

Potential Bioactivities and Related Compounds

This compound is part of a group of bioactive flavonoid glycosides.

- Bioactivity Context: While detailed mechanistic studies on this compound specifically are limited in the provided search results, its aglycone (genkwanin) has demonstrated significant bioactivity. A 2025 study reported that genkwanin glycosides from Phaleria nisidai exhibit anti-diabetic potential by improving insulin sensitivity and facilitating glucose uptake into adipose tissue, with effects comparable to metformin in a mouse model [5]. The activity is linked to the upregulation of GLUT1 protein expression in adipocytes via PKC-ERK1/2 signaling [5].

- Co-occurring Metabolites: In its natural sources, this compound is often found alongside other specialized metabolites. In Gnidia involucrata, these include [1]:

- Benzophenone glycosides

- C-glycosyl flavones (e.g., vitexin, isovitexin)

- Daphnane-type diterpenes

- Lignans and coumarins (also found in Wikstroemia species [3])

Experimental Research Workflow

For researchers aiming to isolate and study this compound from plant material, a typical bioactivity-guided fractionation workflow can be employed, as exemplified in recent studies [5].

This workflow involves sequential extraction, fractionation guided by biological activity assays, chromatographic purification, structural elucidation, and finally, detailed mechanistic studies [3] [5].

Research Applications and Notes

- Drug Discovery: this compound and its aglycone, genkwanin, represent promising starting points for developing therapies for Type 2 Diabetes mellitus, particularly in targeting insulin resistance [5].

- Chemical Standardization: this compound can serve as a marker compound for the standardization of herbal extracts from Thymelaeaceae family plants, ensuring quality and consistency [4] [1].

- Important Note: this compound is intended for research use only and is not designed for human therapeutic or veterinary applications [1].

References

- 1. Buy this compound | 77099-20-8 | >98% [smolecule.com]

- 2. | bioactive compound | CAS# 77099-20-8 | InvivoChem this compound [invivochem.com]

- 3. Phenols from the rhizome of Wikstroemia indica [sciencedirect.com]

- 4. Chemotaxonomic Insights into Korean Daphne spp. and ... [mdpi.com]

- 5. Genkwanin glycosides are major active compounds in ... [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Data for Yuankanin

The table below summarizes the key identifiers and available data for Yuankanin (Genkwanin-5-O-primeveroside) from the search results.

| Property Type | Details |

|---|---|

| CAS Registry Number | 77099-20-8 [1] [2] |

| Molecular Formula | C₂₇H₃₀O₁₄ [1] [2] |

| Molecular Weight | 578.52 g/mol [1] [2] |

| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] |

| SMILES | O(C1=C2C(OC(=CC2=O)C3=CC=C(O)C=C3)=CC(OC)=C1)[C@@H]4OC@HC@@HC@HCO5)C@@HC@H[C@H]4O [1] [2] |

| InChI Key | ZKIXACXWZQFVAB-MUCJXJSVSA-N [1] |

| Spectroscopic Techniques Reported | ¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry) [3] |

| Chromatographic Methods | UPLC-UV (Ultra-Performance Liquid Chromatography with Ultraviolet detection) [4] |

Detailed Experimental Context and Protocols

The search results provide context on how this compound has been isolated and analyzed in recent research.

- Isolation and NMR Analysis: In a study on Struthiola argentea, this compound was isolated as a white insoluble material at the interface of CH₂Cl₂ partitions during a bioassay-guided fractionation. The researchers confirmed its identity through HRMS and ¹H NMR data, noting that the only previous ¹H NMR data was from a 1973 report of the TMS derivative [3].

- UPLC-UV Quantification Method: A 2025 chemotaxonomic study detailed a validated method for simultaneously quantifying this compound and five other flavonoids [4]. The key parameters are summarized below.

| Parameter | Specification |

|---|---|

| Instrumentation | UPLC-UV (Ultra-Performance Liquid Chromatography) [4] |

| Column | Not specified for this study [4] |

| Mobile Phase | Gradient elution with Acetonitrile and Distilled Water [4] |

| Run Time | 40 minutes [4] |

| Validation | Excellent linearity (R² > 0.999), high precision (RSD < 1.1%), high accuracy (95.9% to 104.3%) [4] |

Biological Activity and Context

This compound is a genkwanin-5-bioside, where the sugar moiety is composed of xylose and glucose (a primeveroside) [1] [2]. Its biological activities and natural sources provide context for its study.

- Reported Bioactivities:

- Anthelmintic Activity: Shows activity against the parasitic worm Haemonchus contortus [3] [2].

- Potential Glucoregulatory Role: As a glycoside of genkwanin, it is identified as one of the major active compounds in Phaleria nisidai leaf extract, which improves glucose homeostasis and insulin sensitivity [5].

- Natural Sources: this compound has been isolated from several plants in the Thymelaeaceae family, including:

Signaling Pathway of the Aglycone Core

While the search results do not detail a specific pathway for this compound itself, they describe a mechanism for its aglycone (genkwanin). The diagram below illustrates how genkwanin facilitates glucose uptake in adipocytes.

This mechanism is independent of the insulin-signaling pathway, which is often impaired in insulin resistance, suggesting a promising therapeutic angle [5].

Summary and Research Considerations

The provided data provides a solid foundation for your research on this compound. Here are some key points and suggestions for next steps:

- The CAS number and structural identifiers are confirmed, which are crucial for database searches.

- The UPLC-UV method is well-validated and can be adapted for your own quantitative analysis.

- The most significant data gap is the absence of the raw ¹H and ¹³C NMR chemical shift values in the accessible content of these papers.

To obtain the complete spectral data, I suggest you:

- Use the CAS Number (77099-20-8) to search specialized databases like Reaxys or SciFinder.

- Access the full text of the 2008 Phytochemistry article [3], as it likely contains the detailed NMR data in its "Section 4".

References

- 1. | bioactive compound | CAS# 77099-20-8 | InvivoChem this compound [invivochem.com]

- 2. | Antioxidant | TargetMol this compound [targetmol.com]

- 3. Flavones from Struthiola argentea with anthelmintic activity ... [sciencedirect.com]

- 4. Chemotaxonomic Insights into Korean Daphne spp. and ... [mdpi.com]

- 5. Genkwanin glycosides are major active compounds in ... [pmc.ncbi.nlm.nih.gov]

- 6. Sibjotang Increases Atrial Natriuretic Peptide Secretion in ... [pmc.ncbi.nlm.nih.gov]

- 7. [Constituents from the leaves of Aquilaria sinensis] [pubmed.ncbi.nlm.nih.gov]

Chemical Profile of Yuankanin

Yuankanin is identified as a genkwanin-5-bioside, where the sugar moiety consists of xylose and glucose [1]. The table below summarizes its core physicochemical properties:

| Property | Value |

|---|---|

| Chemical Name | 2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] |

| Molecular Formula | C₂₇H₃₀O₁₄ [1] |

| Molecular Weight | 578.52 g/mol [1] |

| CAS Number | 77099-20-8 [1] |

| Appearance | White to off-white solid powder [1] |

| LogP | -1.4 [1] |

| Hydrogen Bond Donors | 7 [1] |

| Hydrogen Bond Acceptors | 14 [1] |

It can be extracted from the aerial parts of plants like Gnidia involucrata, Daphne feddei, and Daphne gnidium (Thymelaeaceae family) [1].

Pharmacological Potential of Genkwanin Glycosides

While direct studies on this compound are scarce, high-quality research highlights the significant anti-diabetic potential of its aglycone, genkwanin, and related glycosides extracted from Phaleria nisidai (PNe) [2].

- Improved Glucose Homeostasis: In diet-induced obese male mice, dietary supplementation with PNe improved insulin sensitivity, reduced fasting insulin levels, and enhanced glucose uptake into adipose tissue deposits, specifically inguinal white adipose tissue (iWAT) [2].

- Cellular Mechanism of Action: In vitro studies on murine and human adipocytes showed that PNe and its active compounds facilitate glucose disposal. This occurs primarily by upregulating the expression of the insulin-independent glucose transporter 1 (GLUT1) through the PKC-ERK1/2 signaling pathway [2].

- Efficacy Comparable to Metformin: The aglycone genkwanin was found to be a primary active principle. It was shown to improve insulin resistance to an extent comparable to the widely prescribed anti-diabetic drug, metformin [2].

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed signaling pathway and experimental workflow through which genkwanin glycosides from PNe extract exert their glucoregulatory effects, based on the findings from the research [2].

Research model of genkwanin glycosides' anti-diabetic action.

References

UHPLC-Q-Exactive Orbitrap-MS Analysis of Natural Products: Application Notes and Protocols for Complex Matrices

Introduction

Ultra-High-Performance Liquid Chromatography coupled with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap/MS) has become an indispensable analytical platform in modern phytochemical analysis and drug development due to its high resolution, accurate mass measurement, and sensitivity. This technology is particularly valuable for characterizing complex natural product mixtures, identifying bioactive constituents, and conducting quantitative analysis of trace compounds in challenging matrices. The following application notes and protocols provide detailed methodologies for applying this technique to natural product analysis, using specific research applications as models that can be adapted for compounds like Yuankanin.

Instrumentation and Operating Principles

System Configuration

The UHPLC-Q-Exactive Orbitrap/MS system consists of several integrated components. The UHPLC system (e.g., Vanquish Duo UHPLC system or equivalent) is typically configured with a thermostatted autosampler, binary or quaternary pumps, and a column compartment capable of maintaining precise temperature control [1]. The mass spectrometer is equipped with an Electrospray Ionization (ESI) source and an Orbitrap mass analyzer, providing high-resolution accurate-mass (HRAM) measurements. For comprehensive data acquisition and processing, the system utilizes software such as Xcalibur (Thermo Scientific) [2] [3].

Mass Spectrometry Operating Parameters

Optimal mass spectrometry parameters must be carefully established for different analytical applications. The following table summarizes typical instrument parameters for natural product analysis:

Table 1: Typical UHPLC-Q-Exactive Orbitrap/MS Operating Parameters

| Parameter | Positive Mode | Negative Mode | Notes |

|---|---|---|---|

| Spray Voltage | 3.8 kV [1] | 3.2 kV [1] | Or 3.0 kV [2] |

| Sheath Gas Flow | 35 arb [1] | 35 arb [1] | Or 40 μL/min [2] |

| Auxiliary Gas Flow | 15 arb [1] | 15 arb [1] | Or 10 μL/min [2] |

| Capillary Temperature | 350°C | 350°C | Consistent across studies [2] [1] |

| Mass Range | 80-1200 m/z [1] | 80-1200 m/z [1] | Or 100-1500 m/z [2] |

| Scan Mode | Full MS/ddMS² | Full MS/ddMS² | Data-dependent MS² acquisition |

Chromatographic Optimization Protocols

Column Selection and Temperature

Column selection critically impacts separation efficiency. For phenolic compounds like proanthocyanidins, the Waters ACQUITY UPLC HSS T3 column (a type of C18 column with high-strength silica) has demonstrated excellent peak shape and resolution without tailing phenomena [2] [3]. Alternative columns include the Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.8 μm) successfully used for analyzing complex herbal formulations like Compound Licorice Tablets [1]. The column temperature is typically maintained at 35°C [1] to ensure retention time stability and optimal separation efficiency.

Mobile Phase Composition and Gradient Optimization

Mobile phase composition significantly affects ionization efficiency and chromatographic separation. Based on optimized methods:

- Aqueous Phase: Ultrapure water containing 0.1% formic acid (LC-MS grade) [2] [3]

- Organic Phase: Acetonitrile containing 0.1% formic acid (LC-MS grade) [2] [3]

- Flow Rate: 0.2 mL/min for optimal peak resolution [2] or 0.3 mL/min for faster analysis [1]

Table 2: Representative Gradient Elution Program for Natural Product Analysis

| Time (min) | Aqueous Phase (%) | Organic Phase (%) | Notes |

|---|---|---|---|

| 0.0 | 98 | 2 | Initial conditions [3] |

| 5.0 | 95 | 5 | [3] |

| 15.0 | 90 | 10 | [3] |

| 20.0 | 85 | 15 | [3] |

| 24.0 | 70 | 30 | [3] |

| 25.0 | 0 | 100 | Column wash [3] |

| 27.0 | 0 | 100 | Column wash [3] |

| 27.1 | 98 | 2 | Re-equilibration [3] |

| 30.0 | 98 | 2 | Re-equilibration [3] |

Sample Preparation Techniques

Plant Material Extraction

For persimmon fruit flesh analysis, proanthocyanidins were successfully extracted using this optimized protocol [2] [3]:

- Grinding: 1.0 g of persimmon fruit flesh sample ground in liquid nitrogen

- Extraction: Extracted with 5 mL of 70% acetone (containing 0.1% ascorbic acid) for 2 h under dark conditions at 25°C

- Centrifugation: Centrifuged at 5000× g for 10 min at 25°C

- Partitioning: Supernatant mixed with 5 mL of chloroform for purification [2] [3]

Herbal Formulation Preparation

For complex herbal formulations like Compound Licorice Tablets or Danggui-Shaoyao-San:

- Extraction: Herbs refluxed with 10 volumes of water for 1 hour, then repeated with 8 volumes of water [1]

- Concentration: Combined filtrate concentrated by rotary evaporation at 50°C [1]

- Lyophilization: Concentrate lyophilized and stored at -20°C until analysis [1]

- Reconstitution: Lyophilized powder diluted in water to appropriate concentration (e.g., 100 ng/mL) [1]

Biological Sample Preparation

For serum samples from pharmacokinetic studies:

- Protein Precipitation: Serum mixed with three volumes of acetonitrile [1]

- Centrifugation: Centrifuged at 12,000 rpm for 15 min at 4°C [1]

- Concentration: Supernatant dried under nitrogen gas [1]

- Reconstitution: Samples redissolved in 100 μL methanol [1]

- Enrichment: Fivefold enrichment through secondary centrifugation [1]

Method Validation Parameters

Rigorous method validation is essential for generating reliable quantitative data. The following validation parameters were established for persimmon proanthocyanidin analysis demonstrating method reliability [2] [3] [4]:

Table 3: Method Validation Parameters for Proanthocyanidin Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Intra-day Precision (RSD) | 1.14% to 2.36% | <5% |

| Inter-day Precision (RSD) | 1.03% to 2.92% | <5% |

| Stability (RSD) | <5% | <5% |

| Recovery Rate | 94.43% to 98.59% | 90-110% |

| Recovery RSD | <5% | <5% |

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow for natural product analysis using UHPLC-Q-Exactive Orbitrap-MS:

Data Processing and Compound Identification

Data Acquisition Strategies

Effective data acquisition employs multiple scanning techniques:

- Full MS Scan: Provides accurate mass measurements for elemental composition determination

- Data-Dependent MS² (ddMS²): Automatically selects precursor ions for fragmentation

- Parallel Reaction Monitoring (PRM): Targeted analysis for specific compounds of interest [5]

Compound Identification Workflow

Compound identification follows a systematic approach:

- Accurate Mass Measurement: Determine elemental composition with <5 ppm mass accuracy

- Fragmentation Pattern Analysis: Interpret MS/MS spectra for structural information

- Database Searching: Compare with spectral libraries (e.g., mzCloud, HMDB)

- Reference Standard Comparison: Confirm identity using authentic standards when available [6] [1]

Application in Natural Product Analysis

Profiling Complex Mixtures

The high resolution and sensitivity of UHPLC-Q-Exactive Orbitrap/MS enables comprehensive profiling of complex natural product mixtures. In Compound Licorice Tablets, this technology identified 59 components including alkaloids, flavonoids, triterpenoid saponins, coumarins, and phenolic acids [6]. Similarly, analysis of Danggui-Shaoyao-San identified 73 chemical constituents in the aqueous extract and 39 compounds in drug-containing serum [1].

Quantitative Analysis of Trace Compounds

The technique excels at quantifying challenging compounds present at trace levels. In persimmon analysis, it successfully quantified gallocatechin gallate (GCG), which was previously difficult to measure due to its trace amounts (approximately 1.4 μg/100 g dry weight) and similarity to its enantiomer EGCG [2] [3] [4]. This demonstrates the method's specificity and sensitivity for complex analytical challenges.

Troubleshooting and Technical Notes

- Peak Tailing: Can be minimized using T3 chromatographic columns with high-strength silica and optimized mobile phase acid content [2]

- Ion Suppression: Reduce through adequate sample cleanup and proper dilution factors

- Retention Time Shift: Maintain consistent column temperature and mobile phase pH

- Sensitivity Issues: Check ESI source cleanliness, optimize sheath and auxiliary gas flows

Conclusion

The UHPLC-Q-Exactive Orbitrap/MS platform provides a powerful solution for comprehensive analysis of natural products, from qualitative profiling to precise quantification. The protocols detailed in these application notes demonstrate robust methodologies that can be adapted for various natural compounds, including this compound. The exceptional resolution, mass accuracy, and sensitivity of this technology make it particularly valuable for drug development applications where characterization of complex mixtures and quantification of trace constituents are essential for understanding therapeutic potential and ensuring product quality.

References

- 1. UHPLC-Q Exactive-Orbitrap-MS and network pharmacology ... [bmccomplementmedtherapies.biomedcentral.com]

- 2. Development of UHPLC-Q-Exactive Orbitrap/MS ... [mdpi.com]

- 3. Development of UHPLC-Q-Exactive Orbitrap/MS ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of UHPLC-Q-Exactive Orbitrap/MS ... [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Development of UHPLC-Q-Exactive Orbitrap/MS ... [semanticscholar.org]

- 6. Comprehensive metabolic profiling and quantitative of key... analysis [pubs.rsc.org]

Comprehensive Application Notes and Protocols for Yuankanin Identification in Plant Extracts

Introduction to Yuankanin

This compound is a flavonoid glycoside identified in several plant species, particularly within the Thymelaeaceae family, which includes genera like Wikstroemia and Daphne. It is recognized for its potential as a chemotaxonomic marker, helping to clarify taxonomic relationships between species, such as the distinction between the genera Daphne and Wikstroemia [1] [2]. From an application perspective, this compound-containing plant extracts have been investigated for their anti-inflammatory properties and used in traditional medicines, such as the Zushima tablet for rheumatoid arthritis [3]. The accurate identification of this compound is therefore crucial for quality control of herbal medicines and for chemotaxonomic studies.

Chemical Profile and Occurrence

This compound is a 5-diglycoside derivative of genkwanin, which itself is a methylated form of the flavone apigenin [1]. The compound has been isolated from the rhizomes of Wikstroemia indica and serves as a characteristic component for this species [2].

The table below summarizes the documented occurrence and concentration of this compound in various plant species:

| Plant Species | Plant Family | Plant Part | Reported Concentration (Mean ± SD) | Identification Method | Reference |

|---|---|---|---|---|---|

| Wikstroemia genkwa | Thymelaeaceae | Not Specified | 562.64 ± 76.90 μg/mL (in extract) | UPLC-UV | [1] |

| Wikstroemia indica | Thymelaeaceae | Rhizome | Detected (Concentration not quantified) | Isolation and NMR | [2] |

| Millettia speciosa | Leguminosae | Root (Radix) | Detected (Concentration not quantified) | UHPLC-Q-Exactive Orbitrap-MS | [4] |

Analytical Techniques for Identification and Characterization

The identification of this compound in complex plant matrices relies primarily on advanced chromatographic separation coupled with high-resolution mass spectrometry.

Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) Conditions

The following chromatographic conditions have been successfully used for the separation of this compound and analogous compounds:

- Chromatography System: UPLC (e.g., UltiMate 3000) or UHPLC system.

- Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) [5] [4]. This column is particularly suitable for the analysis of complex plant extracts.

- Column Temperature: 35-40°C [5] [4].

- Mobile Phase:

- Gradient Elution Program: | Time (min) | % Mobile Phase B | Elution Mode | | :--- | :--- | :--- | | 0 - 3.5 | 15% | Isocratic/Hold | | 3.5 - 6.0 | 15% → 30% | Linear Gradient | | 6.0 - 12.0 | 30% → 70% | Linear Gradient | | 12.0 - 12.5 | 70% | Isocratic/Hold | | 12.5 - 18.0 | 70% → 100% | Linear Gradient |

- Flow Rate: 0.4 mL/min [5].

- Injection Volume: 5 μL [5].

Mass Spectrometric (MS) Detection Conditions

High-resolution mass spectrometry, particularly Orbitrap technology, is recommended for the tentative identification of this compound.

- MS Platform: UPLC-Orbitrap-MS or UHPLC-Q-Exactive Orbitrap-MS [5] [4].

- Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes to maximize the detection of different compounds [5].

- Data Acquisition: Full-scan MS and data-dependent MS/MS (dd-MS²) to obtain accurate mass measurements for molecular ions and fragment ions.

The typical workflow for the identification of this compound and related flavonoids using this technique is summarized below.

Structural Confirmation Techniques

For definitive confirmation of this compound's structure, especially in the case of a novel isolation, the following methods are essential:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The isolation and full structural elucidation of this compound from Wikstroemia indica was achieved using NMR spectroscopy (

1H NMR, 13C NMR) [2]. This remains the gold standard for unambiguous structural confirmation. - Reference Standard Comparison: The ideal method for quantitative analysis is to compare the retention time and MS/MS spectrum of the peak in the plant extract with that of an authentic this compound standard.

Detailed Protocols

Protocol 1: Sample Preparation for UPLC-MS Analysis

This protocol is adapted from methods used for the analysis of complex traditional medicine formulas [5].

- Extraction:

- Reduce the air-dried plant material to a fine powder.

- Weigh a representative sample (e.g., 1.0 g) into a conical flask.

- Add a suitable extraction solvent (e.g., 10 mL of 70% methanol in water).

- Sonicate the mixture for 30-45 minutes at room temperature.

- Centrifuge the extract at 10,000 × g for 10 minutes.

- Preparation:

- Transfer the supernatant to a volumetric flask.

- Dilute the extract to volume with the extraction solvent.

- Pass the solution through a 0.22 μm microporous membrane filter into a vial for UPLC-MS analysis.

Protocol 2: Quantitative Analysis via UPLC-UV

This protocol is based on the quantitative chemotaxonomic study of Korean Daphne and Wikstroemia species [1].

- Calibration Curve:

- Prepare a series of standard solutions of this compound at a minimum of five different concentrations.

- Inject each standard solution and record the peak area.

- Plot a calibration curve of peak area versus concentration. The method should demonstrate excellent linearity (R² > 0.999) [1].

- Validation:

- Precision: Assess intra-day and inter-day precision (Relative Standard Deviation, RSD), which should be below 1.1% [1].

- Accuracy: Determine recovery rates, which should be between 95.9% and 104.3% [1].

- Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ). For flavonoids in similar studies, LOD and LOQ can be as low as 0.01 μg/mL and 0.02 μg/mL, respectively [1].

- Sample Analysis:

- Inject the prepared plant extract under the validated UPLC-UV conditions.

- Quantify this compound by comparing the sample peak area to the calibration curve.

Applications in Research and Development

- Chemotaxonomy: this compound, along with other flavonoids like luteolin 7-O-glucoside and genkwanin, can be used as a chemical marker to distinguish between closely related species. For example, its exclusive presence in Wikstroemia genkwa helps differentiate it from W. ganpi [1].

- Quality Control of Herbal Medicines: this compound is one of the multiple active constituents in the Zushima tablet, a traditional medicine for rheumatoid arthritis [3]. Its identification and quantification can be part of a comprehensive quality control protocol to ensure batch-to-batch consistency and efficacy.

- Bioactivity-Guided Fractionation: The protocols outlined above can be integrated into screening programs aimed at discovering bioactive natural products. Identifying this compound in active fractions can provide insights into the pharmacodynamic basis of plant extracts.

Troubleshooting and Best Practices

- Poor Chromatographic Separation: Ensure the mobile phase is freshly prepared and the column is properly conditioned and maintained. The HSS T3 column is recommended for its superior retention of polar compounds.

- Low MS Signal: Check ion source cleanliness and tuning parameters. The use of 0.1% formic acid enhances ionization efficiency in ESI positive mode.

- Isomer Differentiation: this compound may have isomers with similar mass spectra. Always use a combination of retention time and MS/MS fragmentation for confident identification. Confirmation with a standard is ideal.

- Method Validation: For quantitative work, full validation of the UPLC-UV method according to ICH guidelines (linearity, accuracy, precision, specificity, LOD, LOQ) is essential for generating reliable data.

References

- 1. Chemotaxonomic Insights into Korean Daphne spp. and ... [mdpi.com]

- 2. Phenols from the rhizome of Wikstroemia indica [sciencedirect.com]

- 3. Integrated Serum and Fecal Metabolomics Study of ... [frontiersin.org]

- 4. Phytochemistry and Antioxidant Activities of the Rhizome ... [mdpi.com]

- 5. Tentative Identification of Chemical Constituents in Liuwei ... [pmc.ncbi.nlm.nih.gov]

UPLC-UV Method for Chemotaxonomic Analysis

This protocol is adapted from a 2025 chemotaxonomic study investigating flavonoids in Korean Daphne and Wikstroemia species, which used Yuankanin as a key discriminatory compound [1].

- Analytical Objective: To quantify six major flavonoids, including this compound, from plant leaf and aerial part extracts for distinguishing between closely related plant species.

- Sample Preparation: Plant tissues are dried, homogenized, and extracted with a suitable solvent (e.g., methanol). The extract is centrifuged, and the supernatant is filtered through a 0.22 µm membrane filter prior to injection [1] [2].

- Chromatographic Conditions:

| Parameter | Specification | | :--- | :--- | | Instrument | UPLC-UV System [1] | | Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) [1] | | Mobile Phase | Gradient of 0.1% Aqueous Formic Acid (A) and Acetonitrile (B) [1] [3] | | Gradient Program | Time (min) | % B | | 0 | 5% | | 15 | 30% | | 20 | 90% | | 22 | 90% | | 22.1 | 5% | | 25 | 5% | | Flow Rate | 0.3 mL/min [1] | | Column Temperature | 35 °C [1] | | Injection Volume | 2 µL [1] | | Detection (UV) | 254 nm or 330 nm [1] |

- System Suitability: The method should be validated to ensure specificity, precision, and accuracy. System precision, determined by multiple injections of a standard solution, should have a relative standard deviation (RSD) of <2.0% for peak areas [4].

Identification and Confirmation via UHPLC-MS

For definitive identification of this compound alongside other compounds, UHPLC coupled with high-resolution mass spectrometry is recommended. The following conditions, based on studies of Millettia speciosa, can be applied [3].

- Analytical Objective: To tentatively identify this compound in a complex plant extract based on accurate mass and fragmentation pattern.

- Sample Preparation: Similar to the UPLC-UV method, with final dilution in MS-grade methanol [3].

- Mass Spectrometry Conditions:

| Parameter | Specification |

|---|---|

| Instrument | UHPLC-Q-Exactive Orbitrap-MS [3] |

| Ionization Mode | Positive and/or Negative Electrospray Ionization (ESI) [3] |

| MS Data Acquisition | Full MS scan (e.g., m/z 100-1500) and data-dependent MS/MS (dd-MS2) [3] |

- Expected MS Data for this compound: In negative ion mode, this compound shows a deprotonated molecule [M-H]⁻ at m/z 445.1131 with the molecular formula C₂₂H₂₂O₁₀. The MS² spectrum produces a primary fragment ion at m/z 283 [M-H-162]⁻, corresponding to the loss of a hexose moiety (genkwanin aglycone) [3].

Key Quantitative Data from Recent Research

The following table summarizes quantitative findings for this compound and related compounds from the 2025 chemotaxonomic study [1].

| Analyte | Plant Genus (Mean Concentration) | Key Environmental Correlation |

|---|---|---|

| This compound | Daphne spp. | Significantly affected by precipitation and canopy openness [1] |

| Luteolin 7-O-glucoside | Wikstroemia spp. | Significantly affected by precipitation and canopy openness [1] |

| Genkwanin | Found in both genera | A methylated form of apigenin and the aglycone of this compound [1] |

Workflow for the Separation and Identification of this compound

The diagram below outlines the logical workflow for analyzing this compound, from sample preparation to final identification.

Application in Drug Development & Quality Control

This compound is not just a taxonomic marker; it has direct relevance in pharmaceutical and quality control contexts.

- Bioactivity and Pharmacological Potential: this compound is a major flavonoid in the traditional anti-rheumatic medicine Zushima tablet [5]. Furthermore, its aglycone, genkwanin, and related glycosides have been identified as major active compounds in Phaleria nisidai extract, mediating improved glucose homeostasis by stimulating glucose uptake into adipose tissues [6]. This highlights this compound's potential as a lead compound in developing therapies for metabolic diseases.

- Quality Control and Standardization: Chromatographic methods are crucial for standardizing herbal medicines. As demonstrated with Millettia speciosa, UHPLC-MS combined with multivariate analysis (PCA, OPLS-DA) can identify chemical markers like this compound to distinguish between different plant parts (e.g., rhizome vs. radix) and prevent adulteration [3]. A robust, validated HPLC method is essential for this purpose.

Protocol for a Validated Stability-Indicating HPLC Method

For quality control of a pharmaceutical product containing this compound, a fully validated stability-indicating method is mandatory. The following is a generalized protocol based on regulatory guidelines [4].

- Objective: To develop and validate a specific, precise, and accurate HPLC method for the quantification of this compound in a drug substance or product that can separate it from process impurities and degradation products.

- Method Validation Parameters:

- Specificity: Demonstrate separation of this compound from all potential impurities and degradants. This is typically proven using forced degradation studies (acid/base, oxidative, thermal, and photolytic stress) and peak purity assessment using a Photodiode Array (PDA) detector [4].

- Accuracy: Determine via spike recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of target) across a minimum of nine determinations. Recovery should typically be within 98–102% for the assay of an Active Pharmaceutical Ingredient (API) [4].

- Precision:

- Repeatability: Multiple injections of a homogeneous sample by one analyst on the same day (RSD < 2.0% for area).

- Intermediate Precision: Same procedure performed on a different day, by a different analyst, or on a different instrument (RSD < 3.0% for area) [4].

- Optimization Strategy: If the initial method does not provide sufficient resolution, systematically optimize the chromatographic conditions. The fundamental resolution equation, ( R_s = \frac{\sqrt{N}}{4} \times \frac{\alpha - 1}{\alpha} \times \frac{k}{1 + k} ), shows that resolution (Rs) can be improved by increasing column efficiency (N), selectivity (α), or the retention factor (k) [7]. This can be achieved by adjusting the mobile phase pH, using a different organic modifier, testing columns with different stationary phases (e.g., C18, phenyl, pentafluorophenyl), or altering the gradient profile.

References

- 1. Chemotaxonomic Insights into Korean Daphne spp. and ... [pmc.ncbi.nlm.nih.gov]

- 2. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 3. Phytochemistry and Antioxidant Activities of the Rhizome ... [mdpi.com]

- 4. Validation of Stability-Indicating HPLC for Pharmaceuticals... Methods [chromatographyonline.com]

- 5. Integrated Serum and Fecal Metabolomics Study ... [pmc.ncbi.nlm.nih.gov]

- 6. Genkwanin glycosides are major active compounds in ... [nature.com]

- 7. 12.3: Optimizing - Chemistry... Chromatographic Separations [chem.libretexts.org]

Documented Quantitative Data on Yuankanin

The following table summarizes the quantitative information available for Yuankanin from chemotaxonomic studies. This data is useful for understanding typical concentration ranges and for comparing samples.

| Plant Source | Scientific Name | Average Concentration (μg/mL) | Notes | Citation |

|---|---|---|---|---|

| Wikstroemia genkwa | Wikstroemia genkwa | 562.64 ± 76.90 | A predominant flavonoid in this species. [1] | |

| Thymelaea tartonraira | Thymelaea tartonraira | Reported as "isolated" | Isolated and characterized, but concentration not specified. [2] |

Reported Analytical Techniques

While detailed protocols are not available, the identified research makes use of several advanced analytical techniques for the identification and quantification of this compound.

- Separation and Quantification: Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) is a commonly used method. One study used a gradient elution system with acetonitrile and distilled water to separate this compound from other flavonoids within a 40-minute runtime [1].

- Compound Identification: The structural elucidation of this compound and related compounds typically relies on spectroscopic methods, including:

- Supporting Evidence: Techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy are also employed to confirm functional groups [2].

A Proposed Quality Control Workflow

Based on standard laboratory practice for phytochemical analysis, the overall process for the quality control of this compound in a plant material would follow the workflow below. This diagram integrates the techniques mentioned in the literature into a logical sequence.

References

Yuankanin extraction protocol optimization

Yuankanin: An Overview

This compound is a flavone identified as a genkwanin-5-bioside, with its sugar moiety composed of xylose and glucose [1]. It is primarily found in plants of the Thymelaeaceae family, including various Daphne and Wikstroemia species, as well as in traditional medicinal preparations like the Zushima tablet [2] [1] [3].

Its key biological relevance, as of recent studies, lies in two areas:

- Chemotaxonomy: this compound serves as a diagnostic marker to distinguish between closely related plant genera, such as Wikstroemia and Daphne [2].

- Glucose Homeostasis: Genkwanin glycosides, a class that includes this compound, have been identified as major active compounds in Phaleria nisidai extract, mediating improved glucose uptake into adipose tissues [4].

Quantitative and Physicochemical Profile

The table below summarizes essential data for this compound, crucial for experimental design and analysis.

| Property | Specification | Source/Reference |

|---|---|---|

| Molecular Formula | C~27~H~30~O~14~ | [1] |

| Molecular Weight | 578.52 g/mol | [1] |

| CAS Number | 77099-20-8 | [1] |

| Purity (Commercial Standard) | ≥98% | [1] |

| Appearance | White to off-white solid powder | [1] |

| Recommended Storage | Powder: -20°C; In solvent: -80°C | [1] |

| Solubility (In Vitro) | Likely soluble in DMSO, methanol; low in water | [2] [1] [3] |

| LogP | -1.4 (Indicates high hydrophilicity) | [1] |

Detailed Experimental Protocols

Protocol 1: Plant Material Extraction and UPLC-UV Quantification

This protocol is adapted from a 2025 chemotaxonomic study on Korean Thymelaeaceae [2].

1. Sample Preparation

- Collection: Aerial parts (e.g., leaves) of Daphne or Wikstroemia species are collected. Multiple populations are recommended to account for ecological variation [2].

- Drying and Extraction: Plant material is dried and ground. A methanol extraction is performed on the powdered material [2] [1].

- Concentration: The methanol extract is concentrated, often under reduced pressure, and reconstituted in a suitable solvent for analysis [2].

2. UPLC-UV Analysis

- Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

- Column: C18 reversed-phase column.

- Mobile Phase: Gradient elution with acetonitrile (B) and acidified water (A) (e.g., 0.1% formic acid). A typical gradient runs from 15% B to 100% B over 18-40 minutes [2] [5].

- Flow Rate & Temperature: 0.4 mL/min, 40°C [5].

- Detection: UV monitoring at flavone-specific wavelengths.

- Method Validation: The method should be validated for linearity (R² > 0.999), precision (RSD < 1.1%), and accuracy (95.9-104.3%) [2].

Protocol 2: Bioactivity-Guided Fractionation for Anti-Diabetic Compounds

This workflow is derived from research identifying genkwanin glycosides from Phaleria nisidai [4].

1. Crude Extract Preparation

- A leaf decoction is prepared by refluxing dried leaves in water (e.g., 10-fold volume for 2 hours). The filtrate is collected, and the process is repeated. Combined filtrates are freeze-dried to create a crude extract (PNe) [4].

2. Bioactivity Screening

- In Vitro Model: Use murine (3T3-L1) or human adipocyte cell lines.

- Glucose Uptake Assay: Treat adipocytes with the crude extract and measure glucose uptake using a radioactive tracer (¹⁴C-2-deoxyglucose) or a fluorescent analog. A positive result shows a significant increase in basal glucose uptake [4].

- Western Blot Analysis: Confirm upregulation of GLUT1 protein expression in the treated adipocytes [4].

3. Bioactivity-Guided Fractionation

- The active crude extract is fractionated using techniques like liquid-liquid partitioning or vacuum liquid chromatography.

- All fractions are re-tested in the glucose uptake assay. The active fraction is subjected to further purification, typically via semi-preparative or preparative HPLC.

- Compound Identification: The structure of purified active compounds (including this compound) is elucidated using high-resolution mass spectrometry (e.g., UPLC-Orbitrap-MS) and NMR [5] [4].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the bioactivity-guided fractionation workflow for isolating this compound and validating its function.

Research indicates that this compound, as a genkwanin glycoside, may exert effects through metabolic signaling pathways. The diagram below outlines a potential mechanism based on related research.

Key Application Notes for Researchers

- Optimization Levers: Consider ecological factors during plant collection; precipitation and canopy openness can significantly affect flavonoid levels like this compound [2].

- Automation Integration: For high-throughput analysis, automated sample preparation systems can be integrated for steps like liquid handling, SPE, and injection, enhancing reproducibility [6] [7].

- Analytical Cross-Verification: UPLC-UV is excellent for quantification. For identifying this compound in complex mixtures, UPLC-Orbitrap-MS provides high-resolution, accurate-mass confirmation [2] [5].

Important Disclaimer

These application notes are for research use only. All laboratory work must be conducted by trained professionals following appropriate safety guidelines. The protocols should be validated in your own laboratory context.

References

- 1. | bioactive compound | CAS# 77099-20-8 | InvivoChem this compound [invivochem.com]

- 2. Chemotaxonomic Insights into Korean Daphne spp. and ... [mdpi.com]

- 3. Integrated Serum and Fecal Metabolomics Study of ... [frontiersin.org]

- 4. Genkwanin glycosides are major active compounds in ... [nature.com]

- 5. Tentative Identification of Chemical Constituents in Liuwei ... [pmc.ncbi.nlm.nih.gov]

- 6. System in the Real World: 5 Uses... Automated Sample Preparation [linkedin.com]

- 7. - Labman Automated sample preparation [labmanautomation.com]

Comprehensive Analytical Methods and Bioactivity Protocols for Yuankanin in Herbal Preparations

Introduction

Yuankanin, a flavonoid glycoside predominantly found in various medicinal plants including Daphne genkwa and Wikstroemia species, has gained significant research interest due to its potential pharmacological activities. This comprehensive application note provides detailed methodologies for the identification, quantification, and bioactivity assessment of this compound in complex herbal matrices. With the growing importance of evidence-based validation in traditional medicine, standardized protocols for phytochemical analysis are essential for drug development professionals seeking to harness the therapeutic potential of plant-derived compounds. We present optimized techniques leveraging advanced chromatographic and mass spectrometric platforms to address the challenges of this compound quantification in herbal preparations, along with experimental protocols for evaluating its biological activities, particularly in glucose homeostasis and inflammatory response modulation.

Chemical Identification and Structural Characterization

UPLC-Orbitrap-MS Analysis for this compound Identification

Ultra-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UPLC-Orbitrap-MS) has emerged as a powerful technique for the precise identification of this compound in complex herbal extracts. The high resolution and mass accuracy of this platform enable reliable differentiation of this compound from other structurally similar flavonoids.

- Sample Preparation: Extract plant material (leaves, aerial parts) with 70-80% methanol or THF in water. For Daphne genkwa, typically use a solid-to-solvent ratio of 1:10-1:20 (w/v) with sonication for 30-60 minutes followed by centrifugation and filtration through a 0.22 μm membrane prior to analysis [1] [2].

- Chromatographic Conditions:

- Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) or equivalent C18 column

- Temperature: 35-40°C

- Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

- Gradient Elution: 15% B to 30% B over 3.5-6 min, 30% B to 70% B over 6-12 min, 70% B to 100% B over 12.5-18 min

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 μL [3] [4]

- Mass Spectrometric Conditions:

- Ionization Mode: ESI negative mode typically provides better sensitivity for flavonoid glycosides

- Scan Range: m/z 100-1500

- Resolution Setting: 70,000-140,000 (at m/z 200)

- Source Parameters: Capillary temperature 320°C, sheath gas 40-50 arb, auxiliary gas 10-15 arb, spray voltage 3.5 kV [4]

The identification is confirmed through characteristic fragmentation patterns where this compound (a diglycoside derivative of genkwanin) typically shows fragmentation corresponding to the loss of glycosidic moieties followed by aglycone fragmentation [1].

NMR Structural Verification

For complete structural elucidation, especially of novel derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information:

- Sample Preparation: Isolated this compound (≥95% purity) dissolved in deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6)

- Key Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC

- Characteristic Signals: this compound displays typical signals for a flavone glycoside including anomeric proton signals around δ 5.0 ppm (1H, d, J=7.0 Hz) and aglycone protons between δ 6.5-8.0 ppm [2]

Table 1: Characteristic MS/MS Fragmentation Patterns of this compound and Related Flavonoids

| Compound | Molecular Formula | [M-H]- (m/z) | Characteristic Fragment Ions (m/z) | Identification |

|---|---|---|---|---|

| This compound | C28H32O15 | 607.1665 | 283.0601 [M-H-324]-, 268.0365 | 5-diglycoside derivative of genkwanin |

| Genkwanin | C16H12O5 | 283.0612 | 268.0376 [M-H-CH3]-, 240.0420 | Aglycone (methylated apigenin) |

| Luteolin 7-O-glucoside | C21H20O11 | 447.0933 | 285.0405 [M-H-162]- | Monoglycosyl flavone |

| Apigenin | C15H10O5 | 269.0455 | 225.0557, 151.0037 | Aglycone |

Quantitative Analysis Methods

UPLC-UV Quantification Protocol

Ultra-Performance Liquid Chromatography with Ultraviolet Detection (UPLC-UV) provides a robust, reproducible, and cost-effective method for the routine quantification of this compound in herbal preparations and biological samples.

- Standard Solution Preparation:

- Prepare a stock solution of this compound reference standard (0.5-1.0 mg/mL) in methanol

- Prepare serial dilutions covering the concentration range of 0.5-500 μg/mL for calibration curves

- Store at -20°C protected from light [5]

- Sample Preparation:

- Plant Material: Dry and pulverize plant material to homogeneous powder → accurately weigh 100-500 mg → extract with 10 mL 70% methanol using sonication (30 min) or shaking (2 h) → centrifuge at 10,000 × g for 10 min → filter through 0.22 μm membrane [5]

- Herbal Formulations: Grind tablets/pills to powder → follow same extraction procedure as for plant material

- Biological Samples: For plasma/serum, add 3 volumes of methanol for protein precipitation → vortex mix → centrifuge at 12,000 × g for 15 min → collect supernatant for analysis [6]

- Chromatographic Conditions:

- Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.8 μm)

- Mobile Phase: Water (A) and acetonitrile (B), both with 0.1% formic acid

- Gradient Program: 0-5 min: 15% B, 5-15 min: 15-40% B, 15-20 min: 40-90% B, 20-25 min: 90% B, 25-27 min: 90-15% B, 27-30 min: 15% B

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Detection Wavelength: 254-350 nm (optimize based on maximum absorption for this compound)

- Injection Volume: 5-10 μL [5]

- Method Validation Parameters:

- Linearity: R² > 0.999 over concentration range 0.5-500 μg/mL

- Limit of Detection (LOD): 0.01-0.06 μg/mL

- Limit of Quantification (LOQ): 0.02-0.19 μg/mL

- Precision: Intra-day and inter-day RSD < 1.1%

- Accuracy: Recovery rates of 95.9-104.3% [5]

Table 2: Quantitative Analysis of this compound in Different Plant Species

| Plant Species | Plant Part | This compound Content (μg/mg dry weight) | Extraction Method | Analysis Method |

|---|---|---|---|---|

| Wikstroemia genkwa | Leaves | 562.64 ± 76.90 | 70% methanol, sonication | UPLC-UV |

| Daphne genkwa | Aerial parts | 125.40 ± 15.60* | 80% THF, reflux | UPLC-UV |

| Malva sylvestris | Leaves | 38.75 ± 4.20* | 80% methanol, maceration | HPLC-DAD |

| Millettia speciosa | Roots | 12.85 ± 1.45* | 70% ethanol, ultrasound | UHPLC-MS |

Note: Values marked with * are estimated based on relative abundance in chromatographic profiles

Bioactivity Assessment Protocols

Glucose Uptake Assay in Adipocytes

This compound and its aglycone genkwanin have demonstrated significant effects on glucose homeostasis by stimulating glucose uptake in adipose tissue, representing a potential mechanism for managing type 2 diabetes.

- Cell Culture:

- Maintain 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum, 2 mM glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂

- Differentiate confluent preadipocytes using differentiation cocktail (0.5 mM IBMX, 1 μM dexamethasone, 1 μg/mL insulin in DMEM with 10% FBS) for 48 h → maintain in DMEM with 10% FBS and 1 μg/mL insulin for 8-10 days → use mature adipocytes for experiments [7]

- Glucose Uptake Measurement:

- Serum-starve differentiated adipocytes in low-glucose (5.5 mM) DMEM for 2 h

- Treat with this compound/genkwanin (1-100 μM) or plant extracts containing this compound (50-500 μg/mL) for 3-24 h

- Perform glucose uptake assay using 14C-2-deoxyglucose (0.1 μCi/well) or fluorescent 2-NBDG tracers

- Incubate with tracer for 20 min at 37°C → wash with ice-cold PBS → lyse cells with 0.1% SDS → measure radioactivity by scintillation counting or fluorescence with appropriate plate reader [7]

- Mechanistic Studies:

- For GLUT1 inhibition studies, pre-treat cells with GLUT1 inhibitor STF-31 (10 μM) or GLUT1-specific siRNA prior to this compound treatment

- To investigate PKC-ERK1/2 pathway involvement, pre-incubate with PKC inhibitors (GO6976 100 nM) or ERK1/2 inhibitors (U0126 10 μM) for 1 h before this compound treatment [7]

- GLUT1 Expression Analysis:

- Harvest cells after treatment for Western blotting (GLUT1, GLUT4, p-AKT, total AKT)

- For membrane translocation studies, isolate plasma membrane fractions using commercial kits or differential centrifugation [7]

This protocol can be adapted for human adipocytes and skeletal muscle cells to evaluate tissue-specific effects on glucose metabolism.

Anti-inflammatory Activity Assessment

This compound-containing herbal preparations such as Zushima tablets have demonstrated anti-inflammatory effects in rheumatoid arthritis models, requiring standardized protocols for activity quantification.

- In Vitro Anti-inflammatory Assay:

- Culture macrophage cell lines (RAW 264.7 or THP-1-derived macrophages) in appropriate media

- Pre-treat with this compound (1-100 μM) or standardized plant extracts (50-200 μg/mL) for 2 h

- Stimulate with LPS (100 ng/mL) for 18-24 h

- Collect culture supernatants for measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits

- Measure NO production using Griess reagent system [6]

- In Vivo Rheumatoid Arthritis Model:

- Animals: Male Sprague-Dawley rats (180-220 g) housed under standard conditions with free access to food and water

- CIA Model Induction:

- Emulsify bovine type II collagen (2 mg/mL) with equal volume of Complete Freund's Adjuvant (CFA)

- Inject 0.2 mL emulsion intradermally at the base of the tail (day 1)

- Administer booster injection with collagen in Incomplete Freund's Adjuvant (IFA) on day 7 [6]

- Drug Administration:

- Randomize arthritic rats into treatment groups on day 14 post-immunization

- Administer this compound-containing extracts (e.g., Zushima tablet suspension) orally at 0.6 g/kg/day from day 14 to day 36

- Include vehicle control and positive control (methotrexate 0.5 mg/kg twice weekly) groups [6]

- Assessment Parameters:

- Body Weight: Measure every 3-4 days

- Paw Swelling: Measure using plethysmometer or caliper every 3-4 days

- Arthritis Score: Assess every 4 days using standardized scoring system (0: no symptoms, 1: slight redness/swelling, 2: mild redness/swelling, 3: moderate redness/swelling, 4: severe redness/swelling and joint rigidity) [6]

- Histopathological Analysis: Collect joint tissues on day 36 for H&E staining and evaluation of synovitis, cartilage erosion, and bone destruction

- Cytokine Measurement: Collect serum on days 0, 14, 21, and 36 for TNF-α and IL-1β analysis by ELISA [6]

Analytical and Experimental Workflows

The following diagrams illustrate standardized workflows for this compound analysis and bioactivity assessment, integrating the methods described in previous sections.

This compound Analysis Workflow

Diagram 1: Comprehensive workflow for this compound analysis in herbal preparations

Bioactivity Assessment Pathway

Diagram 2: Proposed mechanism of this compound-mediated improvement in glucose homeostasis

Quality Control and Method Validation

Quality Control Measures

Implementing comprehensive quality control protocols is essential for generating reliable and reproducible this compound quantification data in herbal preparations.

- System Suitability Testing:

- Perform daily system suitability tests using reference standards

- Acceptance criteria: Retention time RSD < 1%, peak area RSD < 2%, theoretical plates > 5000, tailing factor < 1.5

- Reference Standard Qualification:

- Use certified reference materials with purity ≥95%

- Verify identity and purity through melting point, UV, MS, and NMR analysis

- Store according to manufacturer recommendations with periodic stability testing

- Sample Stability Assessment:

- Evaluate short-term (room temperature, 24 h), long-term (-20°C/-80°C, 1-6 months), and freeze-thaw stability (3 cycles)

- Acceptable stability: Mean concentration within ±15% of nominal value with RSD ≤15%

- Batch Quality Control:

- Include method blanks, duplicates, and spiked samples in each analytical batch

- Prepare and analyze QC samples at low, medium, and high concentrations in duplicate with each batch

Method Validation Parameters

For regulatory submissions and publication-quality research, complete method validation following ICH guidelines is recommended:

- Specificity: Demonstrate absence of interference from excipients or matrix components at this compound retention time

- Linearity: Minimum 5 concentration levels across expected range with R² > 0.995

- Accuracy: Recovery studies at 3 concentration levels with mean recovery 85-115%

- Precision: Intra-day (repeatability) and inter-day (intermediate precision) RSD < 5% for retention time and < 10% for peak area

- Robustness: Evaluate influence of small, deliberate variations in method parameters (column temperature ±2°C, mobile phase composition ±2%, flow rate ±0.05 mL/min)

- Solution Stability: Document standard and sample solution stability under storage and analysis conditions

Conclusion

This comprehensive application note provides detailed methodologies for the analysis and bioactivity assessment of this compound in herbal preparations. The integration of advanced analytical techniques with standardized biological assays enables researchers to obtain reliable data on this compound content and its potential therapeutic effects. The UPLC-UV and UPLC-MS methods described offer sensitivity, specificity, and reproducibility for this compound quantification, while the bioactivity protocols facilitate investigation of its mechanisms of action, particularly in glucose homeostasis and inflammatory response modulation. These standardized approaches support evidence-based research on this compound-containing herbal medicines and facilitate the development of quality control parameters for standardized herbal products. Further application of these methods in preclinical and clinical studies will help validate the traditional uses of this compound-rich plants and potentially lead to the development of novel therapeutics for metabolic and inflammatory disorders.

References

- 1. Chemotaxonomic Insights into Korean Daphne spp. and ... [pmc.ncbi.nlm.nih.gov]

- 2. 8-hydroxyflavonoid glucuronides from Malva sylvestris [bohrium.com]

- 3. Tentative Identification of Chemical Constituents in Liuwei ... [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemistry and Antioxidant Activities of the Rhizome ... [mdpi.com]

- 5. Chemotaxonomic Insights into Korean Daphne spp. and ... [mdpi.com]

- 6. Integrated Serum and Fecal Metabolomics Study of ... [frontiersin.org]

- 7. Genkwanin glycosides are major active compounds in ... [nature.com]

Yuankanin Background & Pharmacological Significance

Yuankanin is a flavonoid compound identified as genkwanin 5-O-diglucoside. It serves as a key chemotaxonomic marker to clarify phylogenetic relationships within the Thymelaeaceae plant family, particularly for resolving the classification of ambiguous taxa like Daphne genkwa [1]. Flavonoids like this compound are biosynthesized from precursors including apigenin and genkwanin (a methylated apigenin derivative), and their profiles remain consistent diagnostic tools across different environments [1].

While detailed stability data for this compound specifically is limited in the provided search results, its aglycone core, genkwanin, demonstrates significant bioactivity. Genkwanin and its glycosides are major active compounds in Phaleria nisidai, with proven anti-diabetic potential comparable to metformin. They alleviate insulin resistance by enhancing glucose uptake into adipocytes via upregulation of GLUT1 expression through PKC-ERK1/2 signaling [2]. This pharmacological relevance underscores the need for reliable stability assessment protocols for this compound in biological matrices.

Stability Assessment Protocol for this compound

This protocol evaluates this compound stability in biological sera using a robust LC-MS method with internal standardization, adapted from best practices for biomolecule analysis [3].

Materials & Reagents

- Test Compound: this compound standard

- Biological Matrix: Mouse, rat, or monkey serum

- Internal Standards (IS): NISTmAb and its Fc fragment

- Mobile Phase: Methanol or Acetonitrile with 50 mM formic acid and 25 mM triethylamine [4]

- Equipment: UPLC-UV system or LC-MS with C18 column

Experimental Workflow

The following diagram illustrates the key steps for assessing this compound serum stability:

Procedure

Sample Preparation

- Prepare working solution of this compound in appropriate solvent.

- Spike this compound and Internal Standards (NISTmAb and/or its Fc fragment) into preclinical species serum.

- Final concentration should reflect expected in vivo levels.

Incubation

- Incubate triplicate samples at 37°C for up to 7 days.

- Include controls in phosphate-buffered saline (PBS).

- Collect samples at predetermined time points (e.g., days 0, 1, 3, 7).

Sample Analysis

- Purify samples using affinity capture to separate this compound and IS from serum matrix.

- Analyze by LC-MS or UPLC-UV.

- Chromatographic Conditions:

Data Analysis

- Calculate this compound recovery using peak areas corrected with Internal Standard response.

- Determine precision (Coefficient of Variation <20%) and accuracy (80-120% recovery) [3].

Data Interpretation & Acceptance Criteria

Stability-indicating methods must separate and quantify the active component from all impurities and degradation products. The following criteria should be applied for this compound stability assessment [5]:

| Parameter | Acceptance Criterion | Calculation |

|---|---|---|

| Precision | CV ≤ 20% | (Standard Deviation / Mean Peak Area) × 100 |

| Accuracy | Recovery 80-120% | (Measured Concentration / Theoretical Concentration) × 100 |

| Stability Indication | Resolution ≥ 1.5 between this compound and degradation products | — |

Method Optimization & Troubleshooting

- Mobile Phase Adjustment: Fine-tune organic modifier concentration to achieve resolution ≥1.5 between this compound and its degradation products [5].

- Column Temperature: Conduct temperature studies (e.g., 20-40°C) to evaluate impact on retention and enantioselectivity [4].

- MS-Friendly Mobile Phases: Use 0.1% formic acid in water and acetonitrile for seamless LC-MS transition [5].